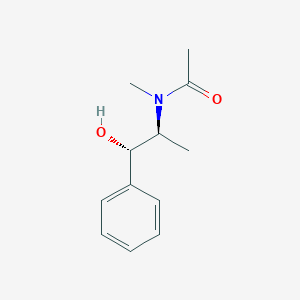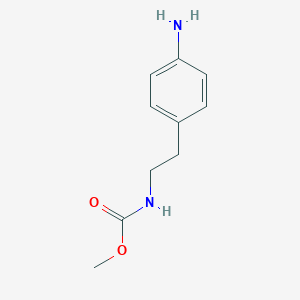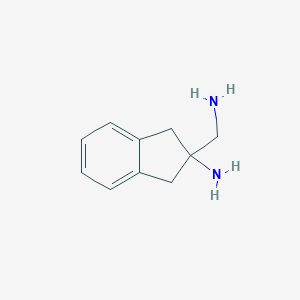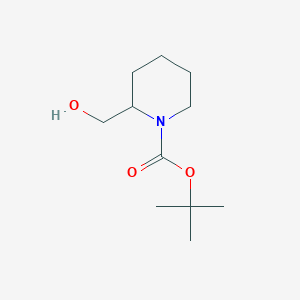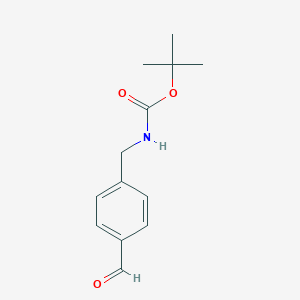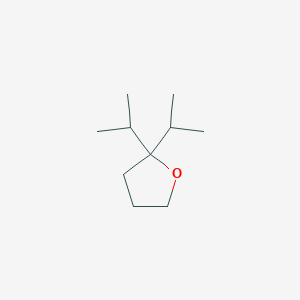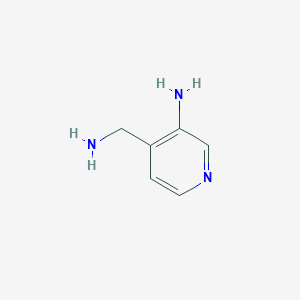
4-(Aminométhyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)pyridin-3-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminomethyl group attached to the third position of the pyridine ring, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
4-(Aminomethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
4-(Aminomethyl)pyridin-3-amine is an organic compound that is structurally similar to 4-Aminopyridine . It is used as a research tool in characterizing subtypes of the potassium channel . The primary targets of this compound are the potassium channels, which play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the firing frequency of neurons .
Mode of Action
The compound interacts with its targets, the potassium channels, by blocking or modifying their activity . This interaction results in changes in the conductance of potassium ions, which can affect the excitability of neurons . The compound has also been shown to potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .
Biochemical Pathways
The affected pathways primarily involve the flow of potassium ions across the cell membrane. By blocking or modifying the activity of potassium channels, 4-(Aminomethyl)pyridin-3-amine can alter the membrane potential and influence the firing of action potentials . The downstream effects of these changes can include altered neuronal excitability, which can have various effects depending on the specific neurons and circuits involved .
Pharmacokinetics
4-Aminopyridine has a bioavailability of 96% , suggesting that a large proportion of the administered dose is able to reach the systemic circulation.
Result of Action
The molecular and cellular effects of 4-(Aminomethyl)pyridin-3-amine’s action primarily involve changes in neuronal excitability due to its effects on potassium channels . These changes can have various effects on neuronal function and communication, potentially influencing a wide range of physiological processes.
Action Environment
The action, efficacy, and stability of 4-(Aminomethyl)pyridin-3-amine can be influenced by various environmental factors. These can include factors such as pH and temperature, which can affect the compound’s stability and its interactions with potassium channels. Additionally, the presence of other substances that interact with potassium channels can potentially influence the compound’s effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)pyridin-3-amine typically involves the reduction of 4-cyanopyridine using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure. The hydrogenation process converts the nitrile group into an aminomethyl group, yielding the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(Aminomethyl)pyridin-3-amine follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity 4-(Aminomethyl)pyridin-3-amine.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Aminomethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Saturated amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)pyridine: Similar structure but with the aminomethyl group at the third position.
4-(Methylamino)pyridine: Contains a methylamino group instead of an aminomethyl group.
4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group.
Uniqueness: 4-(Aminomethyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
4-(aminomethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKNYDPZJJXIMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463614 |
Source


|
| Record name | 4-(aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144288-49-3 |
Source


|
| Record name | 4-(aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
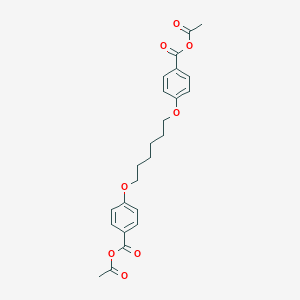

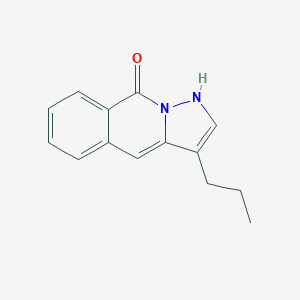
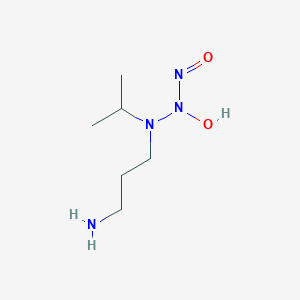
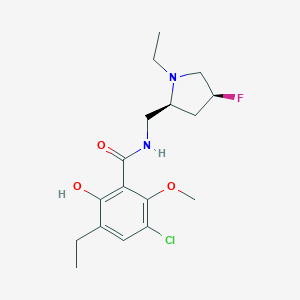
![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
